Cas no 722468-39-5 (3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester)

The compound 3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester is a specialized ester derivative incorporating a pyridine core with a methylthio substituent and a trifluoromethylphenyl carbamate moiety. Its structural features suggest potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio and pyridine functionalities may contribute to binding interactions in target systems. This compound is suited for research requiring tailored ester or amide linkages in drug discovery or material science. Proper handling under controlled conditions is advised due to its reactive groups.
3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester structure
722468-39-5 structure
Product name:3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester
CAS No:722468-39-5
MF:C16H13F3N2O3S
Molecular Weight:370.346233129501
CID:6059720
PubChem ID:2389448

3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester
    • Z18837924
    • starbld0009434
    • {[2-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
    • AKOS002485341
    • EN300-26600576
    • 722468-39-5
    • インチ: 1S/C16H13F3N2O3S/c1-25-14-10(5-4-8-20-14)15(23)24-9-13(22)21-12-7-3-2-6-11(12)16(17,18)19/h2-8H,9H2,1H3,(H,21,22)
    • InChIKey: CTWCSGAFUBCSJK-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=CC=C1C(OCC(=O)NC1=CC=CC=C1C(F)(F)F)=O

計算された属性

  • 精确分子量: 370.05989794g/mol
  • 同位素质量: 370.05989794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 476
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.6Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 546.4±50.0 °C(Predicted)
  • 酸度系数(pKa): 11.57±0.70(Predicted)

3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26600576-0.05g
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
722468-39-5 95.0%
0.05g
$212.0 2025-03-20

3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester 関連文献

3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl esterに関する追加情報

Introduction to 3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester and Its Significance in Modern Chemical Research

3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester, with the CAS number 722468-39-5, represents a compound of considerable interest in the realm of pharmaceutical and chemical synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic chemistry. The presence of multiple functional groups, including a pyridine core, a methylthio moiety, and an ester linkage, makes it a versatile building block for more complex molecules.

The pyridinecarboxylic acid moiety is particularly noteworthy, as pyridine derivatives are widely recognized for their role in medicinal chemistry. Pyridine-based compounds often exhibit a broad spectrum of biological activities, making them valuable candidates for therapeutic intervention. The specific substitution pattern in this compound, featuring a methylthio group at the 2-position and an esterified amino group at the 2-oxo position, further enhances its utility as a synthetic precursor.

One of the most compelling aspects of this compound is its potential application in the development of novel pharmaceuticals. The trifluoromethyl group appended to the phenyl ring introduces unique electronic properties that can influence the bioactivity of the molecule. Trifluoromethyl-substituted compounds are known to exhibit enhanced metabolic stability and improved binding affinity to biological targets, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify promising candidates for further investigation. The CAS number 722468-39-5 serves as a unique identifier for this compound, facilitating its seamless integration into databases and research literature.

The synthesis of 3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of key intermediates such as 2-(trifluoromethyl)phenylamine, which is then coupled with appropriately substituted pyridine derivatives. The introduction of the ester group at the 2-oxo position is achieved through nucleophilic substitution reactions, often employing strong bases or catalytic systems to ensure high yields and purity.

The structural complexity of this compound also presents opportunities for exploring novel synthetic routes. Researchers are continually seeking more efficient and sustainable methods to produce complex molecules without compromising on yield or selectivity. Green chemistry principles are increasingly being applied to these processes, with an emphasis on minimizing waste and reducing hazardous byproducts.

In the context of drug discovery, this compound serves as a scaffold for generating libraries of analogs with varying biological profiles. By systematically modifying specific functional groups or introducing new ones, chemists can fine-tune the properties of the molecule to achieve desired pharmacological effects. For instance, altering the length or nature of the ester linkage can influence solubility and bioavailability—critical factors in drug formulation.

The role of CAS number 722468-39-5 extends beyond mere identification; it provides a link to a wealth of experimental data and literature references that can guide researchers in their investigations. Databases such as PubChem and Reaxys contain extensive information on this compound, including spectroscopic data (NMR, IR), physical properties (melting point, solubility), and references to relevant publications. This accessibility underscores the importance of standardized nomenclature in chemical research.

One particularly exciting application of this compound is its potential use as a precursor for kinase inhibitors. Kinases are enzymes that play pivotal roles in numerous cellular processes, making them attractive targets for therapeutic intervention. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments for diseases such as cancer and inflammatory disorders. The combination of a pyridine core with other functional groups provides an ideal framework for modulating kinase activity.

The influence of substituents like the methylthio group cannot be overstated; it can significantly alter both the electronic distribution and steric environment around the active site of an enzyme. Such modifications are crucial for achieving high specificity—ensuring that the drug interacts only with its intended target while minimizing side effects. Computational modeling tools are invaluable here, allowing researchers to visualize how different substituents affect molecular interactions at an atomic level.

As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact with them in precise ways. The development of 3-Pyridinecarboxylic acid, 2-(methylthio)-, 2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl ester exemplifies this trend toward rational drug design—a process grounded in fundamental chemical principles yet enabled by cutting-edge technologies.

The future prospects for this compound remain promising as new methodologies emerge that allow for greater control over molecular structure at ever-smaller scales. Techniques such as flow chemistry and photoredox catalysis offer exciting possibilities for streamlining synthetic routes while maintaining high levels of precision—a critical balance when working with complex molecules like this one.

In conclusion,3-Pyridinecarboxylic acid, CAS no:722468-39-5, is not merely another entry in a chemical database but rather represents a confluence point where synthetic chemistry meets medicinal biology—a testament to human ingenuity in harnessing nature's building blocks through scientific inquiry.

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